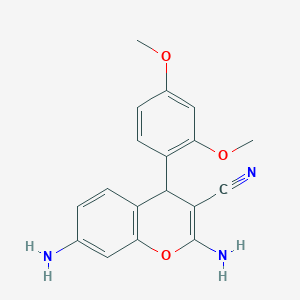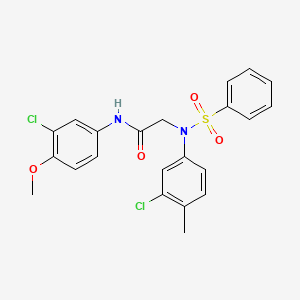
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DAPCC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is complex and involves multiple pathways. It has been shown to target various enzymes and receptors, including PI3K, Akt, mTOR, and COX-2. 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of these enzymes and receptors, leading to the inhibition of cancer cell growth, bacterial growth, and inflammation.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile inhibits the activity of various enzymes and receptors involved in cancer cell growth, bacterial growth, and inflammation. In vivo studies have shown that 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile exhibits potent anticancer, antibacterial, and anti-inflammatory effects in animal models.
実験室実験の利点と制限
One of the advantages of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is its potent activity against cancer cells, bacteria, and inflammation. It has the potential to be developed into a novel therapeutic agent for various diseases. However, there are also limitations to using 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile research. One direction is to investigate the potential of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile as a novel therapeutic agent for cancer, bacterial infections, and inflammation. Another direction is to explore the structure-activity relationship of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile and its derivatives to optimize its potency and selectivity. Additionally, the potential toxicity of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile needs to be further investigated to ensure its safety for clinical use.
合成法
The synthesis of 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that includes the condensation of 2,4-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 2-amino-4,5-dimethoxybenzene. The final product is obtained after cyclization and deprotection steps. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications such as anticancer, antibacterial, and anti-inflammatory agents. In anticancer research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In antibacterial research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, 2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
特性
IUPAC Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-11-4-6-12(15(8-11)23-2)17-13-5-3-10(20)7-16(13)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNFDJJWGEWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(2,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)

![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)
![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)

![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)